molecular formula C24H25NO5S2 B2644901 Ethyl 3-(4-(benzylsulfonyl)butanamido)-5-phenylthiophene-2-carboxylate CAS No. 923457-37-8

Ethyl 3-(4-(benzylsulfonyl)butanamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2644901
CAS No.: 923457-37-8
M. Wt: 471.59
InChI Key: VQUMLWAKFYFEBN-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(benzylsulfonyl)butanamido)-5-phenylthiophene-2-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a thiophene ring, which is known for its electronic properties, making it a valuable component in the development of pharmaceuticals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(benzylsulfonyl)butanamido)-5-phenylthiophene-2-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Benzylsulfonyl Group: This step often involves the sulfonylation of a benzyl group using reagents such as benzyl chloride and sodium sulfite under basic conditions.

    Amidation: The butanamido group is introduced through an amidation reaction, typically using butanoic acid derivatives and amines.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, nitro groups, or alkyl groups can be introduced using reagents like bromine, nitric acid, or alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophenes and benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 3-(4-(benzylsulfonyl)butanamido)-5-phenylthiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential as a pharmacophore in drug design. Its structural features can be modified to enhance biological activity, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials. It can be incorporated into polymers to improve their conductivity and stability.

Mechanism of Action

The mechanism by which Ethyl 3-(4-(benzylsulfonyl)butanamido)-5-phenylthiophene-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-(methylsulfonyl)butanamido)-5-phenylthiophene-2-carboxylate
  • Ethyl 3-(4-(phenylsulfonyl)butanamido)-5-phenylthiophene-2-carboxylate

Uniqueness

Ethyl 3-(4-(benzylsulfonyl)butanamido)-5-phenylthiophene-2-carboxylate is unique due to the presence of the benzylsulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different sulfonyl groups. This uniqueness can be leveraged to tailor the compound for specific applications, enhancing its effectiveness and utility in various fields.

Properties

IUPAC Name

ethyl 3-(4-benzylsulfonylbutanoylamino)-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5S2/c1-2-30-24(27)23-20(16-21(31-23)19-12-7-4-8-13-19)25-22(26)14-9-15-32(28,29)17-18-10-5-3-6-11-18/h3-8,10-13,16H,2,9,14-15,17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUMLWAKFYFEBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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